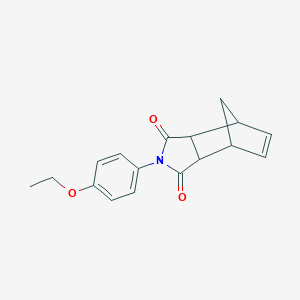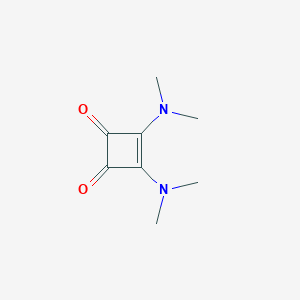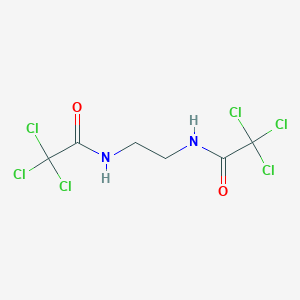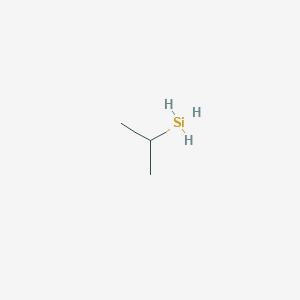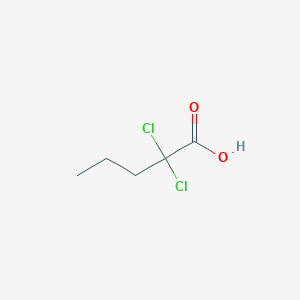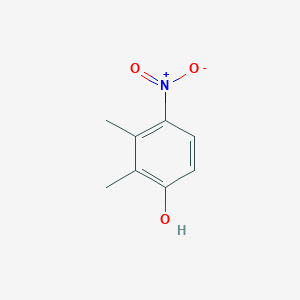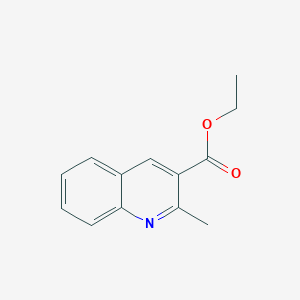
Ethyl 2-methylquinoline-3-carboxylate
Descripción general
Descripción
Ethyl 2-methylquinoline-3-carboxylate (EMQC) is an organic compound with a molecular formula of C13H14O2. It is a colorless liquid with a pleasant odor, and is soluble in most organic solvents. EMQC is a versatile compound with a wide range of applications in both scientific research and industrial processes. It is used in the synthesis of various compounds and has been studied for its potential in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Synthesis Techniques : A method for synthesizing ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed, starting from 2-aminobenzoic acids. This synthesis plays a crucial role in the construction of key arylquinolines for an HIV integrase project (Jentsch et al., 2018).
- Antibacterial Applications : Quinoline-3-carboxylates, including ethyl-2-chloroquinoline-3-carboxylates, have been synthesized and tested for in vitro antibacterial activity, showing moderate effectiveness (Krishnakumar et al., 2012).
- Formation of Bisquinoline Systems : A series of bisquinoline systems, including ethyl 2-((quinolin-8-yloxy)methyl)quinoline-3-carboxylate derivatives, have been synthesized via the Williamson reaction, offering a pathway to complex bisquinoline compounds (Gao, Li, & Wang, 2014).
Chemical Reactions and Properties
- Reactivity Studies : The reactivity of ethyl 2-ethenyl-6,7-methylenedioxy-1,2,3,4,-tetrahydro-1-(3′,4′,5′-trimethoxyphenyl)-4-oxoquinoline-3-carboxylate has been examined, revealing the potential for creating diverse quinolones and tetrahydro-4-oxoquinolines (Guillou et al., 1998).
- Fluorescent Dipoles : Mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers have been developed, highlighting their potential as fluorescent dipoles (Smeyanov et al., 2017).
Catalysis and Synthesis Efficiency
- Catalysis in Synthesis : Ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates have been synthesized using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst, demonstrating an efficient and clean method for producing these compounds (Khaligh, 2014).
High Throughput Synthesis
- Efficient Synthesis Method : A high throughput synthesis method for various 2-methylquinolines, including the ethyl 2-methylquinoline-3-carboxylate, has been developed. This method offers good yields and represents an efficient approach for synthesizing these compounds (Chandrashekarappa, Mahadevan, & Manjappa, 2013).
Safety and Hazards
“Ethyl 2-methylquinoline-3-carboxylate” is classified as causing serious eye damage (Category 1). It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound. In case of contact with eyes, rinse immediately with water for several minutes and seek medical help .
Mecanismo De Acción
Target of Action
Ethyl 2-methylquinoline-3-carboxylate is reported to be a specific inhibitor of GCN-5 . GCN-5 is a Histone Acetyl Transferase (HAT) enzyme that directly acetylates PGC-1α . PGC-1α is a transcriptional coactivator that regulates the genes involved in energy metabolism .
Mode of Action
This compound inhibits the catalytic activity of GCN-5 . GCN-5 mediates the acetylation of PGC-1α, and by inhibiting GCN-5, this compound enhances PGC-1α activity, mitochondrial function, and oxidative metabolism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the regulation of energy metabolism. PGC-1α, the target of this compound, is a key regulator of mitochondrial biogenesis and respiration, hepatic gluconeogenesis, and skeletal muscle fiber-type switching . Inhibition of GCN-5 by this compound enhances PGC-1α activity, leading to increased mitochondrial function and oxidative metabolism .
Result of Action
The inhibition of GCN-5 by this compound leads to enhanced PGC-1α activity . This results in increased mitochondrial function and oxidative metabolism . PGC-1α levels are reported to be reduced in the heart following myocardial infarction, and upregulation of PGC-1α confers protection against ischemia and reperfusion in cardiomyoblast cells .
Análisis Bioquímico
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Ethyl 2-methylquinoline-3-carboxylate has been reported to have effects on cellular processes. For instance, it has been studied in the context of ischemia and reperfusion induced myocardial injury . It is reported to be a specific inhibitor of GCN-5, a histone acetyltransferase . This inhibition enhances the activity of PGC-1 alpha, a transcriptional coactivator, thereby influencing mitochondrial function and oxidative metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a specific inhibitor of GCN-5 . GCN-5 mediates the acetylation of PGC-1 alpha, a process that this compound inhibits . This inhibition enhances PGC-1 alpha activity, which in turn influences mitochondrial function and oxidative metabolism .
Temporal Effects in Laboratory Settings
It has been reported that the compound can influence the activity of PGC-1 alpha during ischemia and reperfusion induced myocardial injury .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have a dose-dependent effect on the level of creatine kinase, a marker of myocardial injury, during ischemia and reperfusion .
Metabolic Pathways
Its role as a GCN-5 inhibitor suggests that it may influence pathways related to histone acetylation and transcriptional regulation .
Subcellular Localization
Given its role as a GCN-5 inhibitor, it may be localized to the nucleus where GCN-5 is typically found .
Propiedades
IUPAC Name |
ethyl 2-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-8-10-6-4-5-7-12(10)14-9(11)2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBPJEDOCJXVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349443 | |
| Record name | Ethyl 2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15785-08-7 | |
| Record name | Ethyl 2-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylquinoline-3-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl 2-methylquinoline-3-carboxylate interact with its target and what are the downstream effects?
A: this compound acts as a specific inhibitor of the enzyme general control nonderepressible 5 (GCN-5) []. GCN-5 is a histone acetyltransferase that regulates gene expression by acetylating histone proteins. One of its targets is the transcriptional coactivator peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which plays a crucial role in mitochondrial biogenesis and function.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
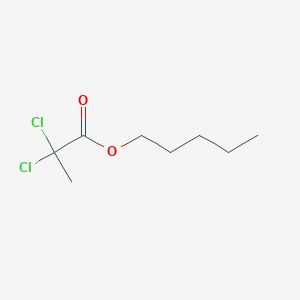
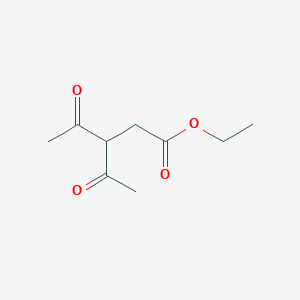
![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)
